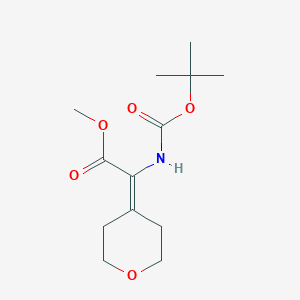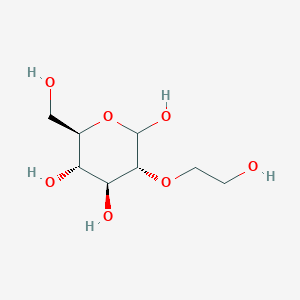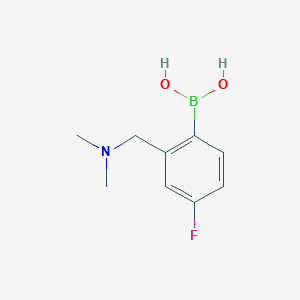
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine
Übersicht
Beschreibung
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is a chemical compound with the formula C8H6ClF2N . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is represented by the formula C8H6ClF2N . The InChI code for this compound is 1S/C8H6ClF2N/c9-7-2-1-5(4-12-7)6-3-8(6,10)11/h1-2,4,6H,3H2 .Physical And Chemical Properties Analysis
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine is a compound with a molecular weight of 189.59 . It has a boiling point of 100°C at 0.5mmHg . The compound is available in both liquid and solid forms .Wissenschaftliche Forschungsanwendungen
Pharmacology
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine: is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the creation of novel molecules that can interact with various biological targets. For instance, it can be used to synthesize compounds with potential antiviral, antibacterial, or anticancer activities. The difluorocyclopropyl group in particular may contribute to the metabolic stability of the resulting drugs .
Agriculture
In the agricultural sector, this compound could serve as an intermediate in the synthesis of pesticides and herbicides. The presence of the chloro and difluorocyclopropyl groups could enhance the binding affinity of these agrochemicals to their biological targets, potentially leading to more effective control of pests and weeds .
Material Science
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine: may find applications in material science, particularly in the synthesis of novel polymers or coatings. The pyridine moiety can act as a building block for polymers with specific electronic or photonic properties, which could be useful in creating new materials for electronics or optics .
Chemical Synthesis
This compound is valuable in chemical synthesis as a versatile intermediate. It can undergo various chemical reactions, including coupling reactions, to create complex molecules. Its reactivity can be harnessed to construct compounds with intricate architectures for use in medicinal chemistry or other synthetic applications .
Environmental Science
In environmental science, derivatives of 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine could be explored for their potential use in environmental remediation. For example, they could be part of catalysts designed to break down pollutants or as components of sensors to detect hazardous substances .
Biochemistry
The compound’s role in biochemistry could be in the study of enzyme inhibition or receptor-ligand interactions. Its unique structure allows for the exploration of its binding to various enzymes or receptors, which can lead to the discovery of new biochemical pathways or therapeutic targets .
Analytical Chemistry
In analytical chemistry, 2-Chloro-5-(2,2-difluorocyclopropyl)pyridine can be used as a standard or reagent in chromatographic methods or mass spectrometry. It could help in the development of analytical techniques for detecting or quantifying similar compounds in complex mixtures .
Nanotechnology
Lastly, in the field of nanotechnology, this compound could be used to modify the surface properties of nanoparticles. The functional groups present in the compound might be used to attach nanoparticles to specific targets or to alter their interaction with light or other particles .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(2,2-difluorocyclopropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N/c9-7-2-1-5(4-12-7)6-3-8(6,10)11/h1-2,4,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCJEEPAZPOKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242071 | |
| Record name | Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,2-difluorocyclopropyl)pyridine | |
CAS RN |
1656294-83-5 | |
| Record name | Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656294-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-5-(2,2-difluorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)

![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)

![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)


![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)





